molecular formula C17H19NO4 B2672754 diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate CAS No. 72010-38-9

diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate

Cat. No.: B2672754
CAS No.: 72010-38-9
M. Wt: 301.342
InChI Key: XSZKOWMCJJXDKR-UHFFFAOYSA-N
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Description

Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate typically involves the condensation of diethyl malonate with 1-methylindole-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Scientific Research Applications

Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester used in various organic syntheses.

    1-Methylindole: A precursor in the synthesis of indole derivatives.

    Indole-3-carbaldehyde: Another indole derivative with similar reactivity.

Uniqueness

Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate is unique due to its combination of the indole moiety with the malonate ester, providing a versatile scaffold for further chemical modifications and potential biological activities .

Properties

IUPAC Name

diethyl 2-[(1-methylindol-3-yl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-21-16(19)14(17(20)22-5-2)10-12-11-18(3)15-9-7-6-8-13(12)15/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKOWMCJJXDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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